molecular formula C7H5BClF3O2 B068455 4-Chloro-3-(trifluoromethyl)phenylboronic acid CAS No. 176976-42-4

4-Chloro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B068455
CAS No.: 176976-42-4
M. Wt: 224.37 g/mol
InChI Key: XHKNQBNGLMOTDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is carried out at low temperatures to ensure the stability of the organometallic intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the purity of reagents, to achieve high yields and purity. The final product is often purified through recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it particularly useful in the synthesis of complex molecules .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNQBNGLMOTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382202
Record name 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176976-42-4
Record name 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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